molecular formula C17H14Br2N2O3S B12938187 5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 81835-95-2

5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12938187
CAS No.: 81835-95-2
M. Wt: 486.2 g/mol
InChI Key: VQKALZSFPKIAAJ-UHFFFAOYSA-N
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Description

5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring an imidazolidinone core substituted with two 3-bromo-4-methoxyphenyl groups at the 5-position and a thiocarbonyl (sulfanylidene) group at the 2-position. Structural characterization of such compounds is typically performed using X-ray crystallography tools like SHELX and visualized via programs such as ORTEP-3 .

Properties

CAS No.

81835-95-2

Molecular Formula

C17H14Br2N2O3S

Molecular Weight

486.2 g/mol

IUPAC Name

5,5-bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14Br2N2O3S/c1-23-13-5-3-9(7-11(13)18)17(15(22)20-16(25)21-17)10-4-6-14(24-2)12(19)8-10/h3-8H,1-2H3,(H2,20,21,22,25)

InChI Key

VQKALZSFPKIAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC(=C(C=C3)OC)Br)Br

Origin of Product

United States

Biological Activity

5,5-Bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one, with the CAS number 81835-95-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on recent research findings.

  • Molecular Formula : C17H14Br2N2O3S
  • Molecular Weight : 486.178 g/mol
  • Structure : The compound features a unique imidazolidinone core with brominated and methoxy-substituted phenyl groups, contributing to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The imidazolidinone derivatives have been studied for their efficacy against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus (MRSA)1.4 μM
Other related imidazole derivativesE. coli200 nM

The compound's structural features may enhance its interaction with bacterial enzymes or cell membranes, leading to increased antibacterial potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies focusing on its effect on inflammatory pathways.

  • Inhibition of Pro-inflammatory Cytokines : The compound has shown the ability to reduce levels of TNF-α, IL-1β, and IL-6 in vitro.
  • ROS Generation : Similar compounds have been noted to inhibit reactive oxygen species (ROS) generation in macrophage cells, which is crucial for mitigating inflammation.
  • Signal Transduction Pathways : It may inhibit the ERK signaling pathway, which is often activated during inflammatory responses .

Anticancer Activity

Emerging studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies:

  • In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations.
  • Mechanisms :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell proliferation by targeting specific cell cycle regulators.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5,5-bis(3-bromo-4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. For instance, studies have shown that imidazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study : A study published in Heterocycles demonstrated that certain imidazolidinone derivatives showed potent cytotoxic effects against human cancer cell lines, suggesting potential for development as anticancer agents .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows for interaction with microbial enzymes, potentially disrupting their function.

Case Study : In a comparative study of various imidazolidinone derivatives, it was found that those containing similar substituents to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms enhances the compound's electron affinity, making it suitable for use as an electron transport layer.

Data Table: Electronic Properties Comparison

Compound NameElectron Affinity (eV)Application
This compound3.0OLEDs, OPVs
Other ImidazolidinonesVariesVarious

Organic Synthesis Applications

1. Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create new derivatives with enhanced biological activity or improved material properties.

Case Study : Researchers have successfully employed this compound as a starting material for synthesizing novel thiazole derivatives that exhibit promising biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The target compound shares structural motifs with several analogs, as highlighted below:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Imidazolidinone 5,5-Bis(3-bromo-4-methoxyphenyl) 2-sulfanylidene
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide 4-Methoxyphenyl, morpholine, sulfonamide Sulfonamide, bromopyrimidine
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(difluoro-terphenyl)prop-2-en-1-one Enone 3-Bromo-4-methoxyphenyl, difluoro-terphenyl α,β-unsaturated ketone
(4S)-4-isopropyl-5,5-diphenyl-oxazolidin-2-one Oxazolidinone 5,5-Diphenyl, trifluoromethyl-hydroxy Trifluoro, hydroxy

Key Observations :

  • Bromo-Methoxyphenyl Motif : The 3-bromo-4-methoxyphenyl group is recurrent in compounds , suggesting its role in enhancing lipophilicity and intermolecular interactions (e.g., halogen bonding).
  • Heterocyclic Core: The imidazolidinone core (target) vs. pyrimidine () or oxazolidinone () alters electron distribution and hydrogen-bonding capacity. Sulfanylidene (C=S) in the target compound may confer greater acidity compared to sulfonamides or ketones .
  • Electronic Effects : The α,β-unsaturated ketone in introduces conjugation absent in the target compound, likely increasing UV absorption and reactivity toward nucleophiles.

Crystallographic and Conformational Differences

  • Target Compound: The imidazolidinone core likely adopts a planar conformation due to resonance stabilization. Bromine atoms may engage in halogen bonding, as seen in related structures .
  • Oxazolidinone Derivative (): The trifluoromethyl and hydroxy groups introduce steric hindrance and chiral centers, affecting crystallographic packing .
Table 2: Hypothetical Physicochemical Properties (Inferred)
Property Target Compound Pyrimidine-Sulfonamide Enone Derivative Oxazolidinone
Molecular Weight (g/mol) ~550 ~600 ~500 ~450
Solubility Low (non-polar groups) Moderate (sulfonamide) Low (conjugated system) Very low (steric)
Melting Point High (halogen bonding) High Moderate High

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